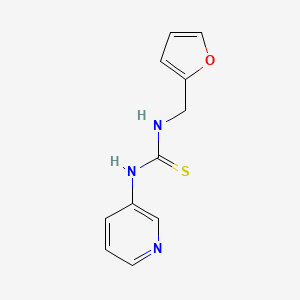

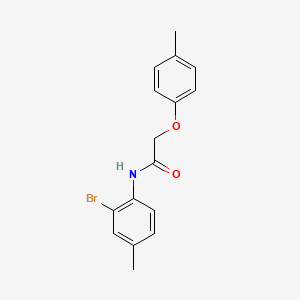

![molecular formula C19H25N3O B5505649 (3R*,4S*)-1-[(1-甲基-5-苯基-1H-吡咯-2-基)羰基]-4-丙基吡咯烷-3-胺](/img/structure/B5505649.png)

(3R*,4S*)-1-[(1-甲基-5-苯基-1H-吡咯-2-基)羰基]-4-丙基吡咯烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves complex reaction mechanisms. For instance, the double reduction of cyclic sulfonamides has been utilized for synthesizing related compounds, showcasing the intricate steps involved in constructing the pyrrolidine framework from cyclic precursors through stereoselective reactions (Evans, 2007).

Molecular Structure Analysis

Structural determination of pyrrolidine derivatives, such as the one , can be achieved through various analytical techniques. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into the supramolecular characteristics and molecular interactions of pyrrolidine derivatives (Joekar, Dawe, & Hiscock, 2023).

Chemical Reactions and Properties

Pyrrolidine compounds participate in a variety of chemical reactions, demonstrating diverse reactivity profiles. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to produce regioisomeric 1H-pyrrolo[3,2-b]pyridines underlines the influence of substituents and reaction conditions on the chemical behavior of pyrrolidine derivatives (De Rosa et al., 2015).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are critical for understanding their behavior in different environments. Research on related compounds, such as the "Facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines," provides valuable information on the reactivity and potential applications of these compounds (Trofimov et al., 2007).

科学研究应用

合成化学中的吡咯衍生物

吡咯衍生物作为多种重要生物分子的基本结构单元,在合成化学中具有广泛的应用。吡咯的芳香特性归因于氮电子的广泛离域,使其成为合成复杂有机化合物的关键组分。它们通常通过涉及胺和含羰基化合物的缩合反应制备。此类衍生物在各个领域中具有实用性,包括作为中间体、润湿剂和溶剂,突出了它们在化学合成和工业过程中的广泛适用性 (Anderson & Liu, 2000)。

对映选择性合成中的吡咯烷基配体

源自酒石酸的吡咯烷基氨基醇作为手性配体在苯甲醛的对映选择性烷基化中显示出显着的潜力,导致产生具有高对映体过量的对映醇。这强调了吡咯烷衍生物在不对称合成中的作用,这是生产对映体纯药物的关键方面 (Gonsalves et al., 2003)。

药理学应用

苯基(3-苯基吡咯烷-3-基)砜作为选择性、口服活性 RORγt 逆激动剂的基于结构的发现突出了吡咯烷衍生物的治疗潜力。这些化合物在炎症性疾病的小鼠模型中显示出疗效,证明了吡咯烷衍生物在开发针对免疫介导疾病的新疗法中的药理学相关性 (Duan et al., 2019)。

电致变色和光伏应用

新型化合物(如含三苯胺的聚(3,4-二噻吩基吡咯)衍生物)的合成展示了吡咯烷和吡咯衍生物在材料科学中的应用。这些化合物在可见光区域表现出可逆的多色电致变色,在近红外区域表现出优异的电致变色特性,强调了它们在开发先进电致变色器件和光伏应用中的潜力 (Lai et al., 2014)。

属性

IUPAC Name |

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-3-7-15-12-22(13-16(15)20)19(23)18-11-10-17(21(18)2)14-8-5-4-6-9-14/h4-6,8-11,15-16H,3,7,12-13,20H2,1-2H3/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOIXZFNJVGGS-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)C2=CC=C(N2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=C(N2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)